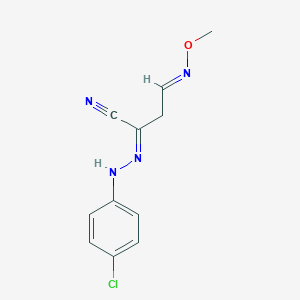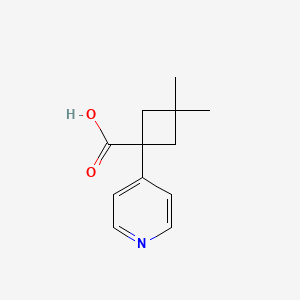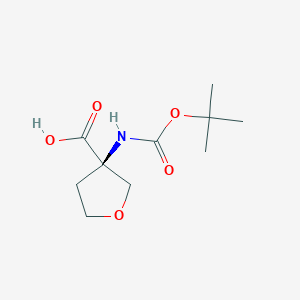
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a phenyl group attached to an acetamide moiety, which is further substituted with hydroxyethyl and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amide nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl-substituted product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The process involves:
Reactants: Phenylacetamide and ethylene oxide
Reaction Medium: Aqueous or alcoholic solution
Catalyst: Strong bases like sodium hydroxide
Temperature and Pressure: Elevated temperatures (50-70°C) and pressures to enhance reaction rates
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of N-(2-hydroxyethyl)-N-phenylethylamine.
Substitution: Formation of halogenated or nitrated phenylacetamide derivatives.
Applications De Recherche Scientifique
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyethyl and hydroxy groups facilitate hydrogen bonding and interaction with enzymes or receptors. The phenyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium methanesulfonate
- 2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide
- 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium
Uniqueness
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide is unique due to the presence of the phenyl group, which imparts distinct physicochemical properties compared to its analogs. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11(10(14)8-13)9-4-2-1-3-5-9/h1-5,12-13H,6-8H2 |
Clé InChI |
NALHFJRBQJUYNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCO)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)


![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)

![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)


